molecular formula C15H20N2O5S B3124454 Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate CAS No. 318288-64-1

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate

Cat. No.: B3124454
CAS No.: 318288-64-1
M. Wt: 340.4 g/mol
InChI Key: ABTLAACYLHXSCX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate is a piperazine-derived ester featuring a 3-oxo group on the piperazine ring and a tosyl (p-toluenesulfonyl) substituent at the N1 position. The compound combines a heterocyclic backbone with functional groups that influence its physicochemical and biological properties. The tosyl group enhances stability and modulates reactivity, while the ester moiety contributes to solubility and hydrolysis kinetics. Structural studies of related compounds (e.g., benzofuran or imidazole derivatives) suggest that such molecules often exhibit crystallographic stabilization via π-π interactions and hydrogen bonding .

Properties

IUPAC Name

ethyl 2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-3-22-14(18)10-13-15(19)16-8-9-17(13)23(20,21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLAACYLHXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185831
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318288-64-1
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318288-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Keto Group: The keto group at the 3-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate is characterized by its ethyl ester group, tosyl group, and a piperazine ring with a keto group at the 3-position. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of approximately 334.38 g/mol. The structural features contribute to its reactivity and biological activity, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects, particularly in drug development targeting neurological disorders and other diseases. Piperazine derivatives are known for their diverse biological activities, including:

  • Antidepressant Effects : Compounds derived from piperazine structures have been explored for their potential antidepressant properties.
  • Antipsychotic Activity : Research indicates that similar piperazine derivatives may exhibit antipsychotic effects by modulating neurotransmitter systems.

Biological Studies

The compound has been investigated for its interactions with biological targets, including enzymes and receptors. Studies typically focus on:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : The compound's ability to bind to various receptors can lead to therapeutic effects, making it a candidate for further pharmacological studies.

Synthesis and Reaction Pathways

The synthesis of this compound generally involves several steps:

  • Formation of the Piperazine Ring : This is achieved through reactions involving tosyl derivatives and appropriate amines.
  • Introduction of the Keto Group : The keto functionality can be introduced via oxidation reactions.
  • Esterification : The final step typically involves esterification with acetic acid or its derivatives.

Case Studies and Research Findings

While specific case studies directly involving this compound were not detailed in the search results, compounds with similar structures have been extensively studied. For instance:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive symptoms in animal models, indicating potential therapeutic applications for human use.
  • Antimicrobial Properties : Research has shown that certain piperazine derivatives exhibit antimicrobial activity against various pathogens, suggesting broader applications in treating infections.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the tosyl group and the keto group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives

(a) Ethyl (2Z)-2-(3-Oxopiperazin-2-ylidene)acetate (CAS 774-89-0)
  • Structure : Lacks the tosyl group but retains the 3-oxo-piperazine core. The Z-configuration introduces planarity in the conjugated system .
  • Properties : The absence of the electron-withdrawing tosyl group increases the basicity of the piperazine nitrogen. This may enhance solubility in acidic conditions compared to the tosylated analog.
  • Applications : Often used as an intermediate in alkaloid synthesis due to its reactive enamine system .
(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
  • Structure : Features an Fmoc-protected piperazine and a carboxylic acid instead of an ester.
  • Properties : The Fmoc group improves stability during solid-phase peptide synthesis, while the carboxylic acid enables conjugation to amines. In contrast, the ethyl ester in the target compound may facilitate membrane permeability .

Heterocyclic Esters with Varied Substituents

(a) Imidazole-Based Esters (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate)
  • Structure : Aromatic imidazole core with phenyl and ester substituents .
  • However, the saturated piperazine in the target compound offers conformational flexibility, which may improve binding to flexible biological targets.
  • Reactivity : Imidazoles are more nucleophilic at the N3 position, whereas the tosyl group in the target compound acts as a leaving group, favoring substitution reactions .
(b) Benzofuran Derivatives (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate)
  • Structure : Benzofuran ring with bromo and ethyl-sulfinyl groups.
  • Crystallography : Stabilized by aromatic π-π interactions (center-center distance = 3.814 Å) and weak C-H⋯O hydrogen bonds. The tosyl group in the target compound may engage in stronger π-π interactions due to its larger aromatic system .
  • Electronics : The sulfinyl group is less electron-withdrawing than the tosyl sulfonyl group, leading to differences in electronic distribution and reactivity .

Substituent Effects on Reactivity and Stability

  • Tosyl vs. Sulfinyl/Sulfonyl Groups : The tosyl group’s strong electron-withdrawing nature deactivates the piperazine ring, reducing nucleophilicity compared to ethyl-sulfinyl or unprotected analogs. This makes the target compound more resistant to electrophilic attack .
  • Ester Variations: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, balancing stability and bioavailability.

Biological Activity

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H20N2O5S and a molecular weight of 340.39 g/mol . The synthesis typically involves the reaction of tosylpiperazine derivatives with ethyl bromoacetate or similar reagents under controlled conditions.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial, anticonvulsant, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition. For instance, a study reported that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated using established animal models. In one study, the compound was administered to mice subjected to seizure-inducing agents. The results indicated a significant reduction in seizure frequency and duration compared to control groups .

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively .

Case Studies and Research Findings

Several case studies have examined the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by Elgemeie et al. (2019) highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticonvulsant Mechanism : Research by Al-Suwaidan et al. (2016) explored the mechanism through which the compound exerts its anticonvulsant effects, indicating that it may modulate GABAergic neurotransmission .
  • Anticancer Properties : A recent investigation published in European Journal of Medicinal Chemistry detailed how this compound induces apoptosis in cancer cells via activation of caspase pathways, marking it as a potential candidate for further development in cancer therapy .

Q & A

Q. How do researchers analyze purity and degradation products in ethyl acetate extracts?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) identifies volatile impurities. For non-volatile degradation products, HPLC-UV/Vis or LC-MS/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar byproducts. Quantification requires external calibration curves .

Q. What protocols ensure safe handling of tosyl and reactive carbonyl groups?

  • Methodological Answer : Tosyl chloride (TsCl) releases HCl gas during reactions; use Schlenk lines or scrubbers to neutralize vapors. Ethyl acetate, a common solvent, is flammable (flash point: –4°C); store in explosion-proof refrigerators. Personal protective equipment (PPE) includes nitrile gloves, goggles, and fume hoods for alkylation steps .

Data Interpretation & Troubleshooting

Q. How to resolve conflicting NMR signals due to dynamic exchange or tautomerism?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) between 25°C and –60°C slows exchange processes, sharpening broad peaks. For tautomeric equilibria (e.g., keto-enol), deuterated solvents (CDCl₃ vs. DMSO-d₆) shift equilibria, aiding signal assignment. 2D experiments (COSY, HSQC) map coupling networks .

Q. What causes low refinement residuals (R-factors) in crystallography, and how to improve them?

  • Methodological Answer : High R-factors (>0.08) indicate poor data quality or model mismatches. Reintegration of diffraction data (HKL-2000) corrects scaling errors. For disordered regions, split-atom models or restraints (SIMU/DELU in SHELXL) improve electron density fit. Twinning detection via PLATON checks for higher-symmetry space groups .

Q. How to validate biological activity data against structural analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substitutions (e.g., replacing Ts with mesyl groups). Biological assays (e.g., enzyme inhibition) must include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations). Statistical validation (p<0.05, n≥3 replicates) ensures reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate

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